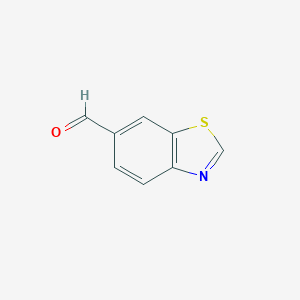![molecular formula C16H18O B025776 [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- CAS No. 19812-92-1](/img/structure/B25776.png)
[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of related biphenyl compounds involves strategic functionalization of biphenyl cores. A method described for the preparation of Biphenyl-4,4′-dicarboxylic acid, a compound structurally related to [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-, showcases the use of alkylation, hydrolysis, Sommelet reaction, and oxidation steps, yielding products with high purity and yield under optimized conditions (Xie Ji-zhong, 2008).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of chiral ligands and complexes derived from biphenyl frameworks has been elucidated, revealing insights into the stereochemistry and electronic environment of these molecules (Jianchao Yuan et al., 2013).
Chemical Reactions and Properties
Biphenyl compounds undergo various chemical reactions, including dimerization, nucleophilic additions, and oxygenation, driven by photoexcited states. These reactions yield a range of products, highlighting the reactive versatility of the biphenyl core (S. L. Mattes, S. Farid, 1986).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of biphenyl derivatives, are crucial for their applications. For example, novel polyaspartimides derived from biphenyl components exhibit moderate glass transition temperatures and good thermo-oxidative stability, with properties varying based on the polymer backbone structure (D. Liaw et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of biphenyl derivatives are influenced by their molecular structure. The presence of substituents like dimethylamino groups or phenyl rings affects their electron distribution and interaction with other molecules, as seen in various synthesized compounds and their subsequent characterization (Thomas O. Kurian et al., 2013).
Aplicaciones Científicas De Investigación
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . For example, there are various biologically active natural products that contain biaryl scaffolds .
Biphenyls consist of two benzene rings linked at the [1,1′] position. The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
-
Polymer Formation
- The compound can react with formaldehyde to form a polymer . This polymer has potential applications in various industries, including plastics and resins .
- The specific methods of application or experimental procedures would involve controlled polymerization reactions, which are typically carried out in a laboratory setting under specific conditions .
- The outcomes of these reactions would be the formation of a new polymer material with unique properties, which could be quantitatively analyzed using various analytical techniques .
-
Pharmaceutical Applications
- As mentioned earlier, biphenyl derivatives, including “[1,1’-Biphenyl]-4-ol, 4’-(1,1-dimethylethyl)-”, are used in the synthesis of a wide range of drugs .
- These drugs have various applications in treating conditions such as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria .
- The methods of application would involve the synthesis of these drugs using the biphenyl derivative as a starting material, followed by various chemical reactions .
- The outcomes of these applications would be the production of effective pharmaceutical treatments for a variety of conditions .
-
Environmental Applications
- The compound is tracked by the EPA and other environmental agencies due to its potential environmental impact .
- The methods of application in this context would involve monitoring and controlling the release of the compound into the environment .
- The outcomes of these applications would be improved environmental safety and compliance with environmental regulations .
-
Electronics and Display Technologies
- Fluorinated biphenyls, which could potentially include “[1,1’-Biphenyl]-4-ol, 4’-(1,1-dimethylethyl)-”, are used in the development of OLEDs, liquid crystal displays (LCDs), organic semiconductors, metal–organic frameworks (MOF), and organic polymer of intrinsic microporosity (OMIMs) .
- The methods of application would involve the synthesis and incorporation of these compounds into various electronic and display technologies .
- The outcomes of these applications would be the production of advanced electronic devices and display technologies .
-
Chemical Synthesis
- The compound can be used in various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, and various electrophilic substitution reactions .
- The methods of application would involve carrying out these reactions in a laboratory or industrial setting .
- The outcomes of these applications would be the synthesis of a wide range of chemical compounds .
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIXRLZJEZGKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066535 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
CAS RN |
19812-92-1 | |
| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



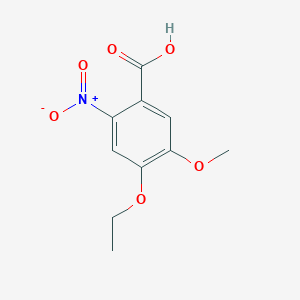
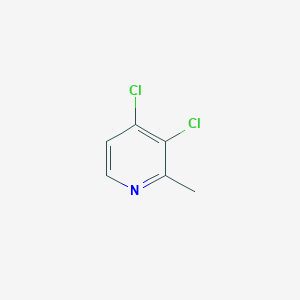
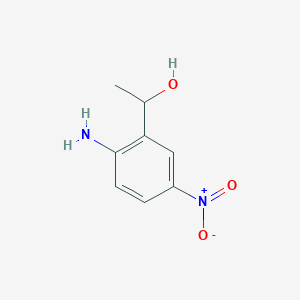
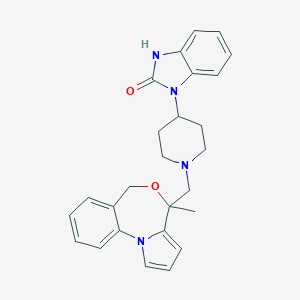
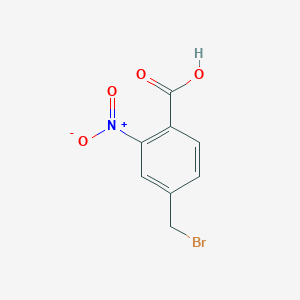


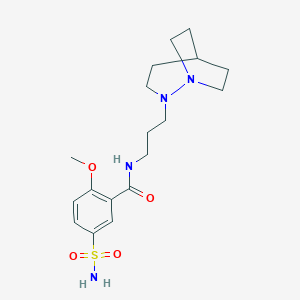

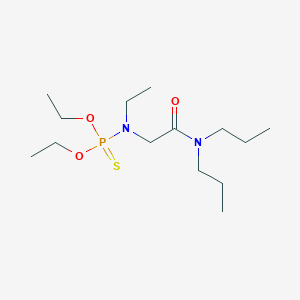

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
